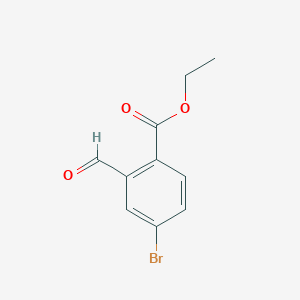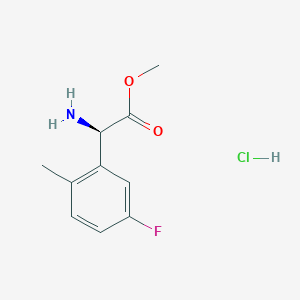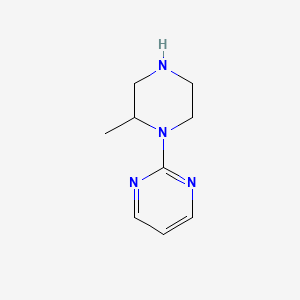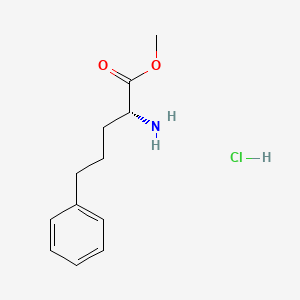
Methyl (R)-2-amino-5-phenylpentanoate HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-2-amino-5-phenylpentanoate HCl is a chemical compound with the following structure:
Methyl (R)-2-amino-5-phenylpentanoate HCl
This compound belongs to the class of amino acid derivatives and contains both an amino group and an ester group. The “R” designation indicates that it is a chiral compound, meaning it has different enantiomers (mirror-image forms).
Méthodes De Préparation
Synthetic Routes:
The synthesis of Methyl ®-2-amino-5-phenylpentanoate HCl involves several steps. One common synthetic route includes the following:
Starting Material: Begin with the appropriate chiral starting material (e.g., L-phenylalanine).
Esterification: React L-phenylalanine with methanol and a suitable acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Amination: Introduce the amino group by reacting the methyl ester with ammonia or an amine (e.g., methylamine).
Resolution: Separate the enantiomers using chiral resolution techniques (e.g., crystallization with a chiral resolving agent).
Salt Formation: Finally, react the resolved enantiomer with hydrochloric acid (HCl) to obtain Methyl ®-2-amino-5-phenylpentanoate HCl.
Industrial Production:
Industrial-scale production typically involves optimized versions of the above steps, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Methyl ®-2-amino-5-phenylpentanoate HCl can undergo various reactions:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Amidation: The amino group can participate in amidation reactions.
Salt Formation: As an HCl salt, it readily forms a crystalline solid.
Common reagents include acids (for hydrolysis), bases (for amidation), and solvents like water and ethanol.
Applications De Recherche Scientifique
Methyl ®-2-amino-5-phenylpentanoate HCl finds applications in:
Peptide Synthesis: As a chiral building block for peptide synthesis.
Pharmaceuticals: It may serve as a precursor for drug development.
Chiral Ligands: Used in asymmetric catalysis.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For instance:
- In peptide synthesis, it contributes to the stereochemistry of the peptide backbone.
- In drug development, it may interact with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Methyl ®-2-amino-5-phenylpentanoate HCl is unique due to its chiral nature. Similar compounds include other amino acid derivatives and esters.
Reactions of alcohols with hydrohalic acids (HX) Methyl ®-b-Amino-2,4,5-trifluoro-benzenebutanoate HCl CAS Database: Methyl ®-2-amino-5-phenylpentanoate HCl Colour maps of acid–base titrations with colour indicators (for information on methyl red, a related compound)
Propriétés
Formule moléculaire |
C12H18ClNO2 |
|---|---|
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-5-phenylpentanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9,13H2,1H3;1H/t11-;/m1./s1 |
Clé InChI |
FMCZLXCPUBWHOD-RFVHGSKJSA-N |
SMILES isomérique |
COC(=O)[C@@H](CCCC1=CC=CC=C1)N.Cl |
SMILES canonique |
COC(=O)C(CCCC1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


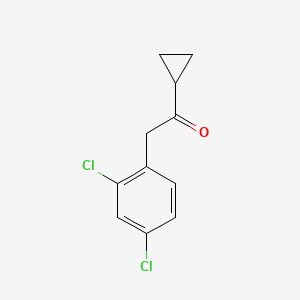
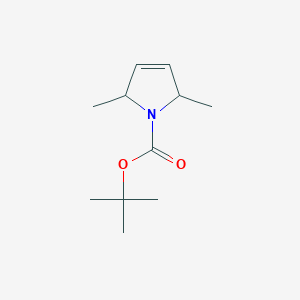



![3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester](/img/structure/B13041175.png)


![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
![2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13041197.png)
